molecular formula C13H23N3O2 B6964397 N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-ethoxypropanamide

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-ethoxypropanamide

Cat. No.: B6964397
M. Wt: 253.34 g/mol
InChI Key: PODPQBGEGKBIMV-UHFFFAOYSA-N
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Description

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-ethoxypropanamide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a butan-2-yl group, a methyl group, and an ethoxypropanamide moiety attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-ethoxypropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the 1,3-diketone would be chosen to introduce the butan-2-yl and methyl groups at the desired positions on the pyrazole ring.

    Attachment of the Ethoxypropanamide Group: The ethoxypropanamide group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with an appropriate ethoxypropanamide precursor under suitable conditions, such as the presence of a base and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-ethoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring or the ethoxypropanamide moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-ethoxypropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-ethoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-methylfuran-3-carboxamide
  • 1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[(1-cyclopropylcyclobutyl)methyl]urea

Uniqueness

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-ethoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-ethoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-6-9(3)16-10(4)8-12(15-16)14-13(17)11(5)18-7-2/h8-9,11H,6-7H2,1-5H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODPQBGEGKBIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=N1)NC(=O)C(C)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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